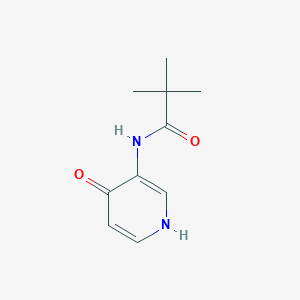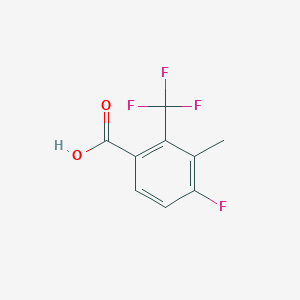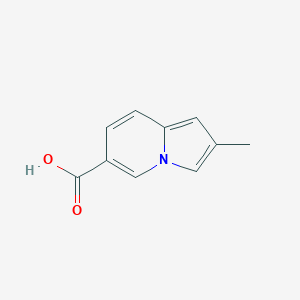![molecular formula C6H6ClN3 B1322116 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 954232-71-4](/img/structure/B1322116.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
概要
説明
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Antiparasitic Compounds
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has been involved in the synthesis of antiparasitic compounds. Enhanced in vivo antiparasitic effects above that of parent compounds have been achieved by introducing chloro-substituted benzoyl groups or the dichlorophenylthiocarbamoyl group, without increasing host toxicity (Southwick, Amarnath, & Madhav, 1974).
Structural Studies and Rearrangements
Studies have been conducted on the structural behavior and rearrangement of related compounds, such as 7-Benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines, providing insights into the molecular transformations of pyrrolopyrimidines (Yamamoto, Kawamoto, Morosawa, & Yokoo, 1977).
Derivative Synthesis for Biochemical Applications
A variety of derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines have been synthesized, including hydroxy, mercapto, amino-hydroxy, and dihydroxy derivatives. These derivatives have potential applications in biochemical and pharmacological research (Sheradsky & Southwick, 1967).
Preparation of Aryl Substituent Derivatives
There has been research into methods for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with aryl substituents in the 6-position. This research is significant for creating compounds with specific chemical properties for various scientific applications (Southwick, Madhav, & Fitzgerald, 1969).
Interaction Studies with Glycine Esters
Research has been done on the interaction of related compounds, like 4,6-dichloropyrimidine-5-carbaldehyde, with glycine esters. This research is valuable for understanding the chemical behavior and potential applications of pyrrolopyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Benzocycloheptapyrimidines
The synthesis of 6,7-dihydro-5H-benzo[cyclohepta]pyrimidines and their inhibitory activities against platelet aggregation and hypothermia in mice have been explored. This research extends the applicability of pyrrolopyrimidines in medicinal chemistry (Sasaki, Hirota, Arimoto, Satoh, Ohtomo, & Nakayama, 1990).
Microwave-Promoted Cross-Coupling Reactions
Microwave-irradiated cross-coupling reactions have been used to prepare new pyrrolo[2,3-d]pyrimidines with multiple aryl groups. This technique offers a novel approach for efficiently synthesizing complex pyrrolopyrimidine structures (Prieur, Pujol, & Guillaumet, 2015).
Large-Scale Synthesis for Pharmaceutical Applications
The large-scale synthesis of pyrrolo[2,3-d]pyrimidines, emphasizing ecological and economical aspects, has been developed. This research is crucial for the practical production of pharmaceutically active compounds (Fischer & Misun, 2001).
Inhibition of Xanthine Oxidase
Studies on the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one revealed their inhibitory activity on xanthine oxidase, indicating potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antiviral and Anticancer Research
Compounds synthesized from pyrrolo[2,3-d]pyrimidines have been evaluated for their antiviral and anticancer activities, demonstrating the significance of these derivatives in medicinal research (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
作用機序
Target of Action
The primary target of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer therapy .
Mode of Action
This compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . The compound’s interaction with ATR kinase and the resulting changes in DDR are the basis of its anticancer activity .
Biochemical Pathways
The compound affects the DNA damage response pathway . By inhibiting ATR kinase, it disrupts the normal response to replication stress, leading to an accumulation of single-strand breaks in DNA . This disruption of the DDR pathway can lead to cell death, particularly in cancer cells that rely on DDR for survival .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the DDR pathway and the induction of cell death in cancer cells . By inhibiting ATR kinase, the compound causes an accumulation of single-strand breaks in DNA, which can lead to cell death .
Safety and Hazards
生化学分析
Biochemical Properties
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with receptor-interacting protein kinase 1 (RIPK1), where this compound exhibits potent inhibitory activity . This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The compound’s ability to inhibit RIPK1 suggests potential therapeutic applications in treating necroptosis-related diseases.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response . This inhibition can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents, highlighting its potential as a chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with ATR kinase results in the inhibition of this enzyme’s activity, thereby affecting the DNA damage response pathway . Additionally, the compound’s lipophilicity allows it to diffuse easily into cells, facilitating its interaction with intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported that high doses of similar compounds can lead to adverse effects on liver and kidney function . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound does not inhibit histamine metabolism, reducing the risk of side reactions on metabolism . This property makes it a favorable candidate for further development in medicinal chemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse easily into cells, where it can accumulate and exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with ATR kinase suggests localization to the nucleus, where it can influence the DNA damage response pathway
特性
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPICIAGVDFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624523 | |
| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954232-71-4 | |
| Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)




![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

